1-benzoyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
説明
The compound 1-benzoyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide features a piperidine-4-carboxamide core modified with a benzoyl group at the 1-position and a 4,4-difluorocyclohexyl-substituted 1,2,4-oxadiazole moiety at the N-alkyl position. This structure combines lipophilic (difluorocyclohexyl, benzoyl) and heterocyclic (oxadiazole) elements, which are common in drug discovery for optimizing pharmacokinetic properties and target binding .
特性
IUPAC Name |
1-benzoyl-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N4O3/c23-22(24)10-6-15(7-11-22)19-26-18(31-27-19)14-25-20(29)16-8-12-28(13-9-16)21(30)17-4-2-1-3-5-17/h1-5,15-16H,6-14H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMADZMWGHQBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3CCN(CC3)C(=O)C4=CC=CC=C4)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-benzoyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several significant structural components:
- Benzoyl group : Enhances lipophilicity and potential receptor interactions.
- Difluorocyclohexyl moiety : May influence binding affinity and stability.
- Oxadiazole ring : Known for its biological activity, particularly in enzyme inhibition.
The biological activity of 1-benzoyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is primarily attributed to its interaction with various molecular targets. The oxadiazole ring is believed to inhibit specific enzymes and receptors, which can lead to altered cellular responses. The difluorocyclohexyl group enhances the compound's binding affinity to these targets, potentially increasing its efficacy.
Biological Activity Data
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Activity
A study investigated the compound's antimicrobial properties against various bacterial strains. Results showed significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. -
Anticancer Properties
In vitro studies demonstrated that the compound induced apoptosis in several cancer cell lines. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, indicating its potential as an anticancer agent. -
Enzyme Inhibition
Research focused on the compound's ability to inhibit specific enzymes related to metabolic pathways. It was found to competitively inhibit ATPase activity, which is critical for cellular energy regulation.
科学的研究の応用
Biological Applications
1-benzoyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide has shown promise in several biological applications:
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance:
- In vitro assays demonstrated that related oxadiazole derivatives were effective against various cancer cell lines, including glioblastoma and breast cancer .
- The compound's mechanism of action may involve apoptosis induction in cancer cells through DNA damage pathways .
Antimicrobial Properties
The oxadiazole moiety is known for its antimicrobial activity. Derivatives similar to 1-benzoyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide have been reported to inhibit bacterial growth effectively against strains like Staphylococcus aureus and Mycobacterium tuberculosis .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. For example:
- It has been studied for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in neurodegenerative diseases like Alzheimer's .
Data Table: Biological Activities of Related Compounds
Case Study 1: Anticancer Efficacy
A study investigated the anticancer effects of oxadiazole derivatives similar to 1-benzoyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide. The results showed that these compounds induced significant apoptosis in glioblastoma cell lines through mechanisms involving caspase activation and DNA fragmentation .
Case Study 2: Antimicrobial Activity
Another research project focused on the antimicrobial properties of oxadiazole derivatives against resistant bacterial strains. The findings revealed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating their potential as new therapeutic agents in combating antibiotic resistance .
類似化合物との比較
Research Findings and Implications
Physicochemical Properties
- Melting Points : The target compound’s melting point is expected to exceed 150°C based on analogs like compound 7 (187–188°C) , though the difluorocyclohexyl group in compound 72 resulted in a lower melting point (91–93°C), possibly due to reduced symmetry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
